2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-methyl-2-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15,16)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTSZISDJIMIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432842 | |
| Record name | 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167021-49-0 | |
| Record name | 2-Methyl-4′-(trifluoromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167021-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 2-methyl-4'-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-methylbiphenyl is coupled with a trifluoromethyl-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of 2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while reduction can produce methyl-substituted biphenyls.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential in drug development, particularly in targeting specific biological pathways. For instance, it has been explored as a part of pharmaceutical compositions that modulate the hedgehog signaling pathway, which is crucial in various cancers and developmental disorders .
Case Study: Hedgehog Pathway Modulation
In a study focusing on the modulation of the hedgehog signaling pathway, salts derived from 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl were shown to enhance bioavailability and permeability, making them promising candidates for therapeutic applications .
Material Science
Fluorinated Polymers
This biphenyl derivative is also utilized in the synthesis of fluorinated polymers. These materials exhibit exceptional chemical resistance and thermal stability, making them ideal for use in harsh environments such as chemical processing and aerospace applications.
Table 2: Characteristics of Fluorinated Polymers
| Characteristic | Description |
|---|---|
| Chemical Resistance | Excellent against acids/bases |
| Thermal Stability | High thermal degradation point |
| Applications | Aerospace, Chemical Processing |
Environmental Impact and Regulation
Due to its fluorinated nature, the environmental impact of this compound is assessed under various regulatory frameworks. It is important to monitor its use to mitigate potential risks associated with fluorinated compounds in the environment.
Table 3: Regulatory Status
| Regulation | Status |
|---|---|
| REACH Compliance | Under review |
| EPA Toxicity Assessment | Ongoing |
Mechanism of Action
The mechanism of action of 2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The trifluoromethyl group in this compound reduces electron density at the 4'-position compared to methoxy or nitro groups in analogues, making it less reactive in electrophilic substitutions.
- Steric Effects : The 2-methyl group introduces steric hindrance, which can slow down meta-substitution reactions compared to unsubstituted biphenyls.
Reactivity Trends :
- The trifluoromethyl group in this compound stabilizes intermediates in photoredox catalysis, enabling C–H bond activation at lower temperatures compared to methyl or nitro analogues.
Physicochemical Properties
- Solubility: The trifluoromethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogues.
- Thermal Stability : Decomposition temperature exceeds 250°C, higher than 4-methoxy analogues (~200°C) due to stronger C–F bonds.
- Boiling Point : Estimated at 280–300°C, lower than 4'-(trifluoromethyl)biphenyl-2-amine (310°C) due to reduced hydrogen bonding.
Biological Activity
2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl (commonly referred to as 2-M-4'-CF3-BP) is a biphenyl derivative characterized by a trifluoromethyl group and a methyl group. This compound has garnered attention for its potential applications in various fields, including material science and medicinal chemistry. However, its biological activity remains underexplored. This article provides an overview of the available research findings, including synthesis methods, biological interactions, and potential therapeutic applications.
The molecular formula of 2-M-4'-CF3-BP is C₁₄H₁₁F₃, with a molecular weight of 236.24 g/mol. The compound can be synthesized through several methods, including:
- Suzuki-Miyaura coupling
- Negishi coupling
- Ullmann coupling
These synthetic routes have been optimized to achieve high yields and purities of the target compound .
Anticancer Activity
Initial studies have suggested that 2-M-4'-CF3-BP may exhibit anticancer properties . For instance, in vitro assays have been conducted to evaluate its effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Jurkat (T-cell leukemia)
These studies typically employ the MTT assay to assess cell viability and cytotoxicity. Findings indicate that 2-M-4'-CF3-BP can inhibit cell proliferation, although specific IC50 values and detailed mechanisms remain to be fully characterized .
Interaction Studies
Interaction studies are crucial for understanding the reactivity of 2-M-4'-CF3-BP in biological systems. These investigations focus on how the compound interacts with enzymes or receptors, which could lead to insights into its potential therapeutic applications or toxicity profiles.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 3,5-Bis(trifluoromethyl)phenylmethanol | Two trifluoromethyl groups | 0.92 |
| 3-(Trifluoromethyl)phenylmethanol | One trifluoromethyl group | 0.92 |
| 4-(Trifluoromethyl)phenylmethanol | One trifluoromethyl group | 0.92 |
| 2-(Trifluoromethyl)phenylmethanol | One trifluoromethyl group | 0.92 |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | Two trifluoromethyl groups | 0.90 |
This table highlights compounds with structural similarities to 2-M-4'-CF3-BP, indicating that the presence of trifluoromethyl groups may influence their biological activities.
Case Studies and Research Findings
While extensive research on the biological activity of 2-M-4'-CF3-BP is still emerging, some notable case studies include:
- Cytotoxicity Assays : Preliminary studies have shown that treatment with varying concentrations of 2-M-4'-CF3-BP leads to reduced viability in MCF-7 cells after both 48 and 72 hours of exposure.
- Mechanisms of Action : Investigations into the mechanisms by which this compound exerts its effects are ongoing. Some hypotheses suggest that it may induce apoptosis or inhibit cell cycle progression in cancer cells .
Conclusion and Future Directions
The biological activity of this compound presents a promising area for future research. While initial findings indicate potential anticancer properties and interactions with biological systems, further studies are necessary to clarify its mechanisms and therapeutic applications.
Future research could focus on:
- Detailed mechanistic studies to understand how this compound interacts at the molecular level.
- In vivo studies to assess its efficacy and safety profile.
- Exploration of its potential as a lead compound in drug development for cancer therapy.
Q & A
Q. What are the standard synthetic methodologies for preparing 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl?
The compound is typically synthesized via cross-coupling reactions. For example, dual nickel/palladium-catalyzed reductive cross-coupling can be employed under mild conditions (65°C) using petroleum ether/ethyl acetate solvent systems. Key intermediates are characterized by -NMR, -NMR, and HRMS to confirm structural integrity .
Q. How is the compound characterized for structural validation and purity?
- Nuclear Magnetic Resonance (NMR): - and -NMR spectra provide detailed insights into proton and carbon environments, confirming substituent positions.
- High-Resolution Mass Spectrometry (HRMS): Experimental molecular weights (e.g., 337.0817 for related biphenyl derivatives) are matched with calculated values to validate synthesis .
- Chromatography: Reverse-phase HPLC with methanol/buffer mobile phases (65:35) ensures purity, as per pharmacopeial standards .
Q. What analytical techniques are used to assess the impact of the trifluoromethyl group on electronic properties?
- UV-Vis Spectroscopy: Measures absorption shifts caused by the electron-withdrawing trifluoromethyl group.
- Cyclic Voltammetry: Quantifies redox potentials to evaluate electronic effects on reactivity .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound derivatives?
Structural ambiguities (e.g., disorder in trifluoromethyl groups) are addressed using SHELX software for refinement. Key steps include:
- Applying restraints to anisotropic displacement parameters.
- Validating hydrogen bonding and π-π stacking interactions via difference Fourier maps.
- Cross-referencing with related crystal forms in patent literature (e.g., monophosphate salts) .
Q. What strategies optimize the introduction of trifluoromethyl groups during synthesis?
- Late-Stage Fluorination: Use of trifluoromethylating agents (e.g., TMSCF) in Pd-catalyzed C–H activation.
- Ligand Design: Bulky ligands (e.g., XPhos) enhance catalyst stability in the presence of electron-withdrawing groups .
Q. How are structure-activity relationships (SAR) studied for biphenyl derivatives targeting biological pathways?
- Functionalization: Introduce heterocycles (e.g., imidazoles) at the biphenyl core to modulate interactions with targets like the Hedgehog signaling pathway .
- Salt Formation: Prepare phosphate salts to improve solubility and bioavailability, as seen in patented derivatives .
Q. What challenges arise in Pd-catalyzed C–H arylation of fluorinated biphenyl systems?
- Electron-Deficient Substrates: Reduced reactivity due to the trifluoromethyl group requires optimized catalyst systems (e.g., Pd(OAc) with electron-rich ligands).
- Side Reactions: Competing protodehalogenation is minimized by using silver additives and polar aprotic solvents .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
